![molecular formula C17H15N3O4S B4080265 ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate](/img/structure/B4080265.png)
ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate
Overview
Description
Ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate is a chemical compound used in scientific research for its unique properties. It is a synthetic molecule that has been developed to mimic the structure of natural compounds found in the human body. The compound is used in various fields of research, including biochemistry, pharmacology, and physiology.
Scientific Research Applications
Ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate has various scientific research applications. It is used in the field of biochemistry to study the structure and function of enzymes. The compound is also used in pharmacology to develop new drugs that target specific enzymes. In addition, the compound is used in physiology to study the effects of enzyme inhibition on physiological processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to various biochemical and physiological effects, depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate depend on the specific enzyme being inhibited. In general, the compound can lead to changes in metabolic pathways, enzyme activity, and cellular signaling. These effects can have both positive and negative consequences, depending on the specific application.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate in lab experiments include its specificity for certain enzymes and its ability to mimic natural compounds found in the human body. However, the compound also has limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
For research involving the compound include the development of new drugs, the study of cellular signaling pathways, and potential medical applications.
properties
IUPAC Name |
ethyl 4-(2,5-dioxo-3-pyrimidin-2-ylsulfanylpyrrolidin-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-2-24-16(23)11-4-6-12(7-5-11)20-14(21)10-13(15(20)22)25-17-18-8-3-9-19-17/h3-9,13H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYXCTGHILDOMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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